molecular formula C18H9BrCl2N2OS B11964348 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

Cat. No.: B11964348
M. Wt: 452.2 g/mol
InChI Key: VDFRAYKCZBIALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and phenoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Bromophenyl Group: This step may involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of Dichlorophenoxy Group: This can be done through nucleophilic substitution reactions using 2,4-dichlorophenol and appropriate coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thienopyrimidine rings.

    Reduction: Reduction reactions could target the bromine or chlorine substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dehalogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Applications in material science or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylthieno[2,3-d]pyrimidine: Lacks the bromine and dichlorophenoxy substituents.

    4-(2,4-Dichlorophenoxy)thieno[2,3-d]pyrimidine: Lacks the bromophenyl group.

    5-(4-Bromophenyl)thieno[2,3-d]pyrimidine: Lacks the dichlorophenoxy group.

Uniqueness

The presence of both bromophenyl and dichlorophenoxy groups in 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine makes it unique compared to its analogs

Properties

Molecular Formula

C18H9BrCl2N2OS

Molecular Weight

452.2 g/mol

IUPAC Name

5-(4-bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H9BrCl2N2OS/c19-11-3-1-10(2-4-11)13-8-25-18-16(13)17(22-9-23-18)24-15-6-5-12(20)7-14(15)21/h1-9H

InChI Key

VDFRAYKCZBIALE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)OC4=C(C=C(C=C4)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.